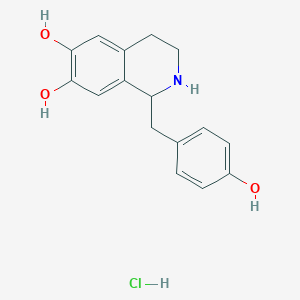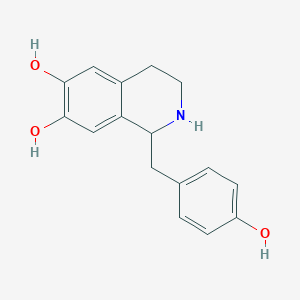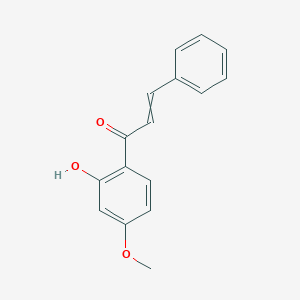
2'-Hidroxi-4'-Metoxicalcona
Descripción general
Descripción
2’-Hydroxy-4’-Methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structure. This compound is characterized by the presence of a hydroxy group at the 2’ position and a methoxy group at the 4’ position on the phenyl ring, making it a unique derivative with potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its anticancer, antidiabetic, and anti-angiogenic activities.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products
Mecanismo De Acción
Target of Action
The primary targets of 2’-Hydroxy-4’-Methoxychalcone (HMC) are tyrosinase , tyrosinase-related protein (TRP)-1 , and TRP-2 enzymes . These enzymes play a crucial role in the biosynthesis of melanin, a pigment responsible for the color of skin, hair, and eyes .
Mode of Action
HMC interacts with its targets by downregulating their expression . This interaction results in a decrease in cellular melanin content and intracellular tyrosinase activity . HMC also reduces the expression of microphthalmia-associated transcription factor (MITF) , cAMP-dependent protein kinase (PKA) , cAMP response element-binding protein (CREB) , p38 , c-Jun N-terminal kinase (JNK) , β-catenin , glycogen synthase kinase-3β (GSK3β) , and protein kinase B (AKT) proteins , while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin .
Biochemical Pathways
The affected pathways include the melanogenesis pathway and the inflammatory pathway . In the melanogenesis pathway, the downregulation of tyrosinase and TRP enzymes leads to decreased melanin synthesis . In the inflammatory pathway, HMC mitigates lipopolysaccharide (LPS)-induced expression of NO , PGE 2 , inflammatory cytokines, COX-2 , and iNOS proteins .
Pharmacokinetics
It’s known that hmc exhibits relatively weak inhibition at 1mm . More research is needed to fully understand the pharmacokinetics of HMC.
Result of Action
The molecular and cellular effects of HMC’s action include a decrease in melanin content, a reduction in intracellular tyrosinase activity, and a mitigation of LPS-induced damage . These effects result in the compound’s anti-melanogenic and anti-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
2’-Hydroxy-4’-Methoxychalcone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2’-Hydroxy-4’-Methoxychalcone interacts with tyrosinase, an enzyme responsible for melanin synthesis, thereby exhibiting anti-melanogenic properties . The compound also affects the expression of various proteins, including tyrosinase-related protein-1 (TRP-1) and TRP-2, which are involved in melanin production .
Cellular Effects
2’-Hydroxy-4’-Methoxychalcone exerts significant effects on various types of cells and cellular processes. In B16F10 melanoma cells, it has been shown to reduce cellular melanin content and intracellular tyrosinase activity by downregulating microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), and cAMP response element-binding protein (CREB) pathways . Additionally, 2’-Hydroxy-4’-Methoxychalcone has demonstrated anti-inflammatory effects in RAW264.7 macrophage cells by reducing the expression of nitric oxide (NO), prostaglandin E2 (PGE2), and inflammatory cytokines . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2’-Hydroxy-4’-Methoxychalcone involves several key interactions at the biomolecular level. The compound binds to and inhibits the activity of COX-2, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 2’-Hydroxy-4’-Methoxychalcone downregulates the expression of MITF, PKA, and CREB, which are critical regulators of melanogenesis . The compound also modulates the activity of various kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which play essential roles in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Hydroxy-4’-Methoxychalcone have been observed to change over time. The compound has demonstrated stability in various in vitro assays, maintaining its biological activity over extended periods . Long-term studies have shown that 2’-Hydroxy-4’-Methoxychalcone can sustain its anti-inflammatory and anti-melanogenic effects without significant degradation . These findings suggest that the compound is stable and retains its efficacy in laboratory conditions.
Dosage Effects in Animal Models
The effects of 2’-Hydroxy-4’-Methoxychalcone vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-tumor activities without causing adverse effects . At higher doses, 2’-Hydroxy-4’-Methoxychalcone may induce toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound can inhibit tumor growth and angiogenesis in animal models, further supporting its potential as a therapeutic agent .
Metabolic Pathways
2’-Hydroxy-4’-Methoxychalcone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in melanin synthesis, such as tyrosinase and TRP-1 . Additionally, 2’-Hydroxy-4’-Methoxychalcone modulates the activity of kinases and transcription factors, influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2’-Hydroxy-4’-Methoxychalcone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in methanol and its ability to form stable complexes with proteins facilitate its transport and accumulation in target tissues . These properties ensure that 2’-Hydroxy-4’-Methoxychalcone reaches its site of action and exerts its biological effects effectively.
Subcellular Localization
The subcellular localization of 2’-Hydroxy-4’-Methoxychalcone plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 2’-Hydroxy-4’-Methoxychalcone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity . These localization patterns are essential for the compound’s biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2’-Hydroxy-4’-Methoxychalcone is through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 2’-Hydroxy-4’-Methoxychalcone can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Hydroxy-4’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Flavones and other oxidized chalcones.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated chalcones.
Comparación Con Compuestos Similares
- 2’-Hydroxychalcone
- 4’-Methoxychalcone
- 2’,4’-Dihydroxychalcone
- 2’-Hydroxy-4’-Methoxychalcone analogs with different substituents
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNGQVJAKLIYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295458 | |
| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39273-61-5 | |
| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



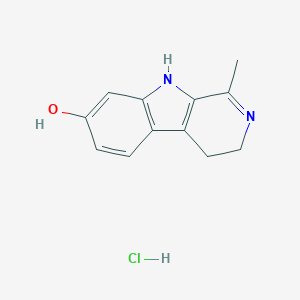
![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)

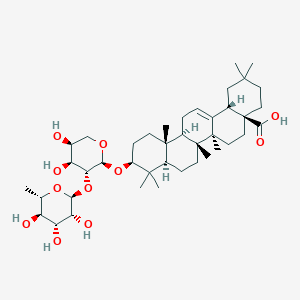
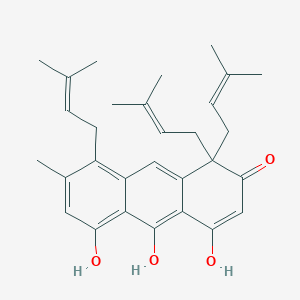
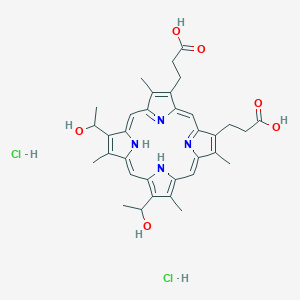
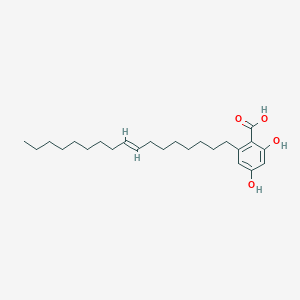
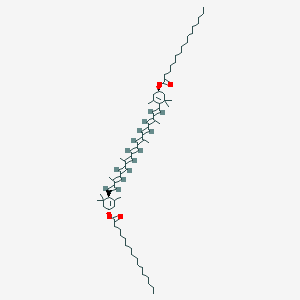
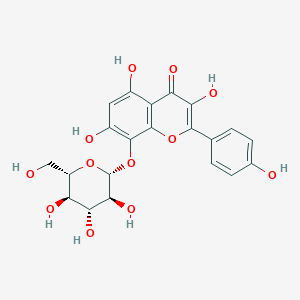

![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)
